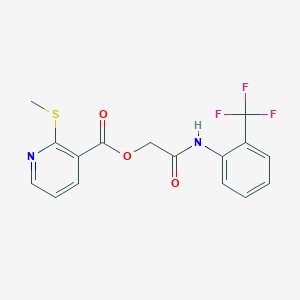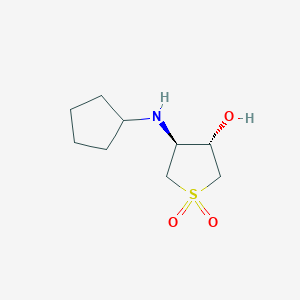
(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with a cyclopentylamino group and a hydroxyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the cyclopentylamino group and the hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane or ethanol are often used, and reactions are typically conducted under controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to the formation of a deoxygenated tetrahydrothiophene derivative.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and catalysis.
作用機序
The mechanism of action of (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
- (3R,4R)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Cyclohexylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Cyclopentylamino)-4-methoxytetrahydrothiophene 1,1-dioxide
Uniqueness
Compared to similar compounds, (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide stands out due to its specific stereochemistry and functional groups
This compound’s distinct structure and properties make it a valuable subject of study in both academic and industrial research. Its versatility and potential for various applications highlight its importance in the scientific community.
特性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC名 |
(3S,4S)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
InChIキー |
VKHCJAICLHQXLV-RKDXNWHRSA-N |
異性体SMILES |
C1CCC(C1)N[C@@H]2CS(=O)(=O)C[C@H]2O |
正規SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


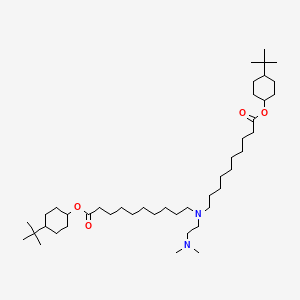
![3,3-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolsulfonephthaleintetrasodiumsalt](/img/structure/B15281734.png)
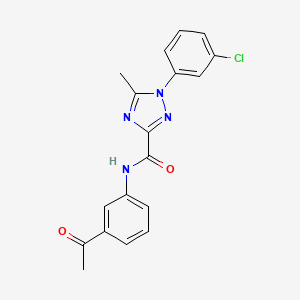

![N-[(4-propoxyphenyl)carbamothioyl]benzamide](/img/structure/B15281753.png)
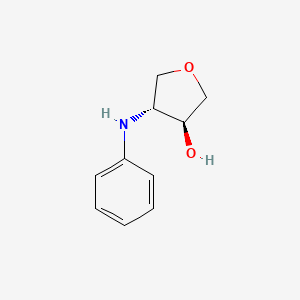
![3-[(Ethylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281764.png)
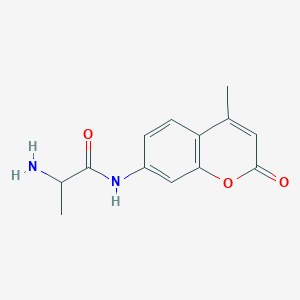
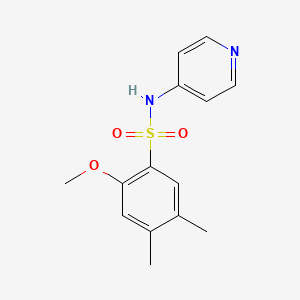
![6-(2,2-Diphenylethyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281785.png)
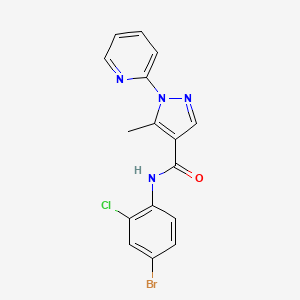
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B15281793.png)
![8-Methyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B15281805.png)
